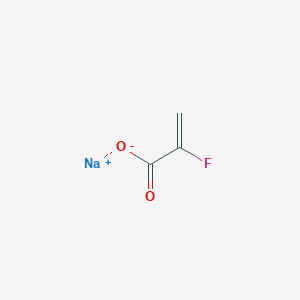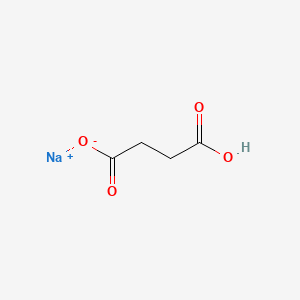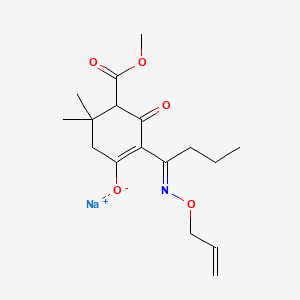
Alloxydim-sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloxydim-sodium is a selective, systemic herbicide belonging to the cyclohexene oxime and cyclohexanedione herbicide groups. It is primarily used post-emergence to control common weeds and grasses in crops such as cereals, sugar beets, and vegetables . The compound is highly soluble in water and has a low mammalian toxicity .
Méthodes De Préparation
Alloxydim-sodium is synthesized through a series of chemical reactions. The synthetic route involves the preparation of methyl 3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate, which is then converted to its sodium salt form . The industrial production methods typically involve the use of hydrogen peroxide for oxidation under reflux conditions, followed by extraction with ethyl acetate under acidic conditions . The final product is obtained after methylation with diazomethane .
Analyse Des Réactions Chimiques
Alloxydim-sodium undergoes various chemical reactions, including oxidation and substitution reactions. When treated on soil, it decomposes to form several degradation products such as methyl 5-(1-aminobutylidene)-2,2-dimethyl-4,6-dioxo-cyclohexanecarboxylate and methyl 6,6-dimethyl-4-oxo-2-propyl-4,5,6,7-tetrahydrobenzoxazole-5-carboxylate . Common reagents used in these reactions include hydrogen peroxide and diazomethane .
Applications De Recherche Scientifique
Alloxydim-sodium is widely used in scientific research due to its herbicidal properties. It is employed in studies related to agriculture for controlling graminaceous weeds in broad-leaf crops such as sugar beets and soybeans . Additionally, it is used in environmental studies to analyze its degradation products in soil and water . In vitro studies have also been conducted to evaluate its cytotoxic and genotoxic potential using micronucleus assays in human lymphocytes .
Mécanisme D'action
Alloxydim-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis and lipid formation . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The compound is absorbed by the roots and leaves of grasses and acts on active meristematic tissues .
Comparaison Avec Des Composés Similaires
Alloxydim-sodium is part of the cyclohexanedione herbicide family, which includes other compounds such as butroxydim, clethodim, and cycloxydim . These compounds share a similar mechanism of action as ACCase inhibitors but differ in their chemical structures and specific applications. For instance, clethodim is commonly used in controlling annual and perennial grasses in various crops, while cycloxydim is effective against a broader range of weed species .
Propriétés
Formule moléculaire |
C17H24NNaO5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate |
InChI |
InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+; |
Clé InChI |
SZXAJDQTPWYNBN-NWBUNABESA-M |
SMILES isomérique |
CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
SMILES canonique |
CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


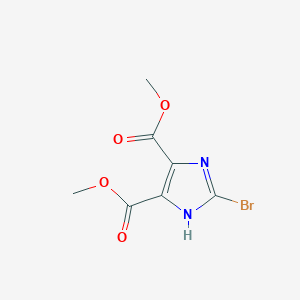
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
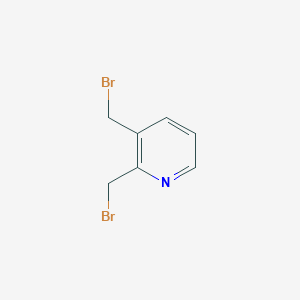

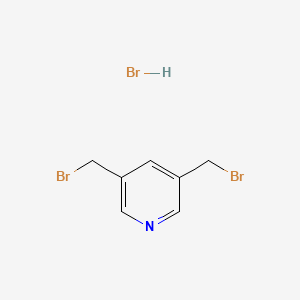
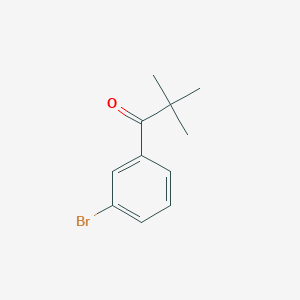
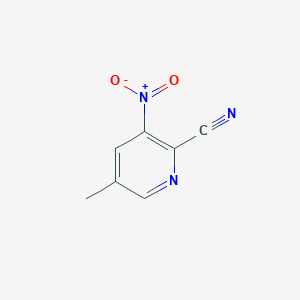
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
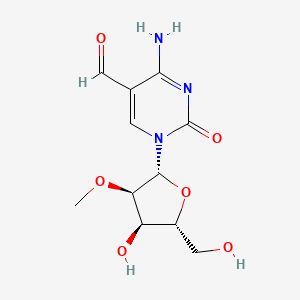
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

